{3-[(2-Methylmorpholin-4-yl)methyl]phenyl}methanamine
Description
1-(4-Propoxyphenyl)propan-1-amine is a secondary amine derivative characterized by a propan-1-amine backbone substituted with a 4-propoxy-phenyl group at the α-carbon. Its molecular formula is C₁₂H₁₉NO, with a molecular weight of 193.29 g/mol (calculated from ). The compound is structurally notable for its propoxy (-OCH₂CH₂CH₃) substituent on the phenyl ring, which confers distinct electronic and steric properties compared to analogs with smaller alkoxy groups (e.g., methoxy or ethoxy).
Synthesis routes for this compound often involve nucleophilic substitution or reductive amination. For example, derivatives like 1-(4-propoxyphenyl)-1-propanamine hydrochloride (CAS: 1201633-55-7) are synthesized via multi-step reactions involving intermediates such as benzamide derivatives (). Characterization typically employs NMR spectroscopy (¹H and ¹³C), HPLC, and elemental analysis to confirm purity and structure .
Properties
IUPAC Name |
[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11-9-15(5-6-16-11)10-13-4-2-3-12(7-13)8-14/h2-4,7,11H,5-6,8-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQIEYOHDKYEOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)CC2=CC=CC(=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901217128 | |
| Record name | 3-[(2-Methyl-4-morpholinyl)methyl]benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901217128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954274-69-2 | |
| Record name | 3-[(2-Methyl-4-morpholinyl)methyl]benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=954274-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2-Methyl-4-morpholinyl)methyl]benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901217128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(2-Methylmorpholin-4-yl)methyl]phenyl}methanamine typically involves the reaction of 3-bromobenzylamine with 2-methylmorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
{3-[(2-Methylmorpholin-4-yl)methyl]phenyl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar solvents like DMF or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenylmethanamine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to {3-[(2-Methylmorpholin-4-yl)methyl]phenyl}methanamine exhibit properties that inhibit various kinases involved in cancer progression. For instance, inhibitors targeting the c-KIT kinase have been developed, which are crucial in treating gastrointestinal stromal tumors (GIST) and other cancers associated with c-KIT mutations . The compound's structural features may enhance its efficacy against these targets.
2. Kinase Inhibition
The compound shows promise as a kinase inhibitor, particularly in the context of ATR (Ataxia Telangiectasia Mutated and Rad3 Related) kinase inhibition. ATR inhibitors are known to enhance the effects of DNA-damaging agents used in chemotherapy, making this compound a candidate for combination therapies in oncology .
Pharmacological Insights
1. Neuropharmacology
The presence of a morpholine moiety suggests potential applications in neuropharmacology. Morpholine derivatives have been studied for their ability to cross the blood-brain barrier and affect neurotransmitter systems, which could lead to novel treatments for neurological disorders .
2. Structure-Activity Relationship (SAR) Studies
SAR studies on similar compounds indicate that modifications to the morpholine ring and phenyl groups can significantly influence biological activity. Understanding these relationships can guide the design of more potent derivatives with targeted therapeutic effects .
Case Studies and Research Findings
Table 1: Summary of Research Findings on Similar Compounds
Mechanism of Action
The mechanism of action of {3-[(2-Methylmorpholin-4-yl)methyl]phenyl}methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The morpholine ring and phenylmethanamine moiety play crucial roles in its binding affinity and specificity. The pathways involved in its mechanism of action depend on the specific application and target .
Comparison with Similar Compounds
Table 1: Key Structural Analogues of 1-(4-Propoxyphenyl)propan-1-amine
Electronic Effects :
- Alkoxy Substituents: The propoxy group in 1-(4-propoxy-phenyl)propan-1-amine provides moderate electron-donating effects compared to methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups.
- Halogen Substituents : Bromo and fluoro derivatives exhibit distinct electronic profiles. Bromo increases molecular weight and cross-coupling reactivity (), while fluoro enhances bioavailability and metabolic resistance .
Lipophilicity and Solubility :
- The propoxy group increases lipophilicity (logP ≈ 2.8) compared to methoxy (logP ≈ 1.5) and ethoxy (logP ≈ 2.0) analogs, making it more suitable for blood-brain barrier penetration .
- Hydrochloride Salts : Derivatives like 1-(4-propoxyphenyl)-1-propanamine hydrochloride (CAS: 1201633-55-7) show improved aqueous solubility due to ionic character, critical for pharmaceutical formulations .
Biological Activity
{3-[(2-Methylmorpholin-4-yl)methyl]phenyl}methanamine, a compound that falls under the category of phenylmethanamines, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a phenyl ring substituted with a morpholine moiety, which may influence its interaction with biological targets. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Key mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair .
- Receptor Modulation : The compound may act on neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognitive function.
Table 1: Summary of Biological Activities
Case Studies
- Antitumor Activity : A study demonstrated that derivatives of similar compounds exhibited significant cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved the induction of apoptosis through the mitochondrial pathway .
- Neuropharmacological Effects : Research indicated that compounds with similar structures could enhance serotonergic activity, suggesting potential applications in treating mood disorders .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of phenylmethanamines. Modifications to the morpholine ring and phenyl substituents have been shown to significantly affect biological activity. For instance, introducing electron-donating groups on the phenyl ring enhanced binding affinity to DHFR .
Q & A
Q. What are the standard synthetic routes for {3-[(2-Methylmorpholin-4-yl)methyl]phenyl}methanamine derivatives?
The synthesis typically involves multi-step protocols, including:
- Mannich-type reactions : Introducing the morpholine moiety via condensation of primary amines with aldehydes and ketones. For example, thioglycolic acid and anhydrous ZnCl₂ are used to cyclize intermediates into thiazolidinone derivatives ().
- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach aromatic substituents. This requires PdCl₂(dppf)-CH₂Cl₂ catalysts and cesium carbonate as a base ().
- Reductive amination : NaBH₃CN or similar agents are employed to stabilize secondary amine linkages, as seen in the synthesis of sphingosine-1-phosphate receptor ligands (). Purification often involves column chromatography (DCM/MeOH gradients) or recrystallization ().
Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?
Key methods include:
- ¹H/¹³C NMR : To confirm regiochemistry and substituent integration. For example, aromatic proton signals in δ 7.0–8.5 ppm and morpholine methyl groups at δ 1.0–1.5 ppm ().
- High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., exact mass ± 5 ppm) ().
- IR spectroscopy : Identifies functional groups like NH₂ (stretch ~3300 cm⁻¹) and C-N bonds ().
Advanced Research Questions
Q. How can synthetic yields be optimized when introducing morpholine substituents into aromatic methanamine scaffolds?
- Catalyst selection : Use PdCl₂(dppf)-CH₂Cl₂ for efficient cross-coupling, achieving >80% yield in boronate ester reactions ().
- Solvent systems : Polar aprotic solvents (e.g., DMF or dioxane) enhance nucleophilic substitution rates for morpholine incorporation ().
- Temperature control : Heating intermediates to 90–95°C improves cyclization but requires inert atmospheres to prevent oxidation ().
- Purification : Gradient flash chromatography (e.g., hexane/EtOAc to DCM/MeOH) resolves polar byproducts ().
Q. How can researchers resolve discrepancies in biological activity data for this compound across studies?
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity vs. IC₅₀ for enzyme inhibition) ( vs. 2).
- Purity thresholds : Ensure >95% purity via HPLC (). Impurities from incomplete Boc-deprotection or column artifacts can skew results.
- Structural analogs : Compare activity of derivatives (e.g., triazole vs. oxadiazole bioisosteres) to identify pharmacophore requirements ().
Q. What strategies are effective for in vivo evaluation of this compound derivatives?
- Radiolabeling : Incorporate ¹⁸F or ³H isotopes to track biodistribution and metabolism ().
- Pharmacokinetic profiling : Measure plasma half-life using LC-MS/MS, focusing on morpholine ring stability under physiological pH ().
- Target engagement assays : Use CRISPR-modified cell lines to validate interactions with G-quadruplex DNA or antimicrobial targets ().
Methodological Considerations
- Contradictory data analysis : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) ().
- Derivative design : Prioritize substituents at the phenyl ring’s meta position for enhanced lipophilicity and target selectivity ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
